

Application Notes and Protocols for the Large-Scale Preparation of Synthetic Leonurine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of **Leonurine**, a pseudoalkaloid with significant therapeutic potential. The information compiled herein is intended to guide researchers in the efficient and scalable production of this valuable compound for further investigation and drug development endeavors.

Introduction

Leonurine (4-guanidino-1-butanol syringate) is a naturally occurring compound isolated from plants of the Leonurus genus, traditionally used in medicine. It has garnered considerable interest in the scientific community due to its wide range of pharmacological activities, including cardiovascular protection, neuroprotection, and anti-inflammatory effects. To facilitate preclinical and clinical studies, robust and scalable synthetic routes are essential. This document outlines several methods for the large-scale preparation of synthetic **Leonurine**, complete with detailed experimental protocols, quantitative data, and characterization methods.

Synthetic Strategies for Leonurine

Several synthetic routes to **Leonurine** have been developed, each with its own advantages in terms of starting materials, yield, and scalability. The most prominent methods include:

• Route 1: Condensation of Syringic Acid and 4-Guanidino-1-butanol Hydrochloride. This is a classic and high-yield approach adaptable for large-scale production.[1]



- Route 2: Multi-step Synthesis from 3,4,5-Trimethoxybenzoic Acid. This route involves a seven-step process to yield **Leonurine** hydrochloride.[2]
- Route 3: Synthesis Utilizing Boc-Protected Intermediates. This modern approach employs tert-butoxycarbonyl (Boc) protecting groups to achieve a high-yield synthesis with potentially fewer side products.[3][4]

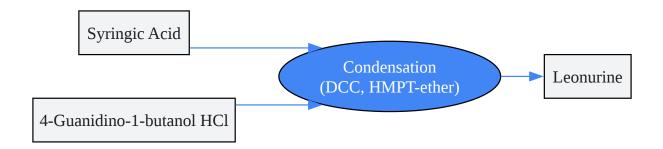
The following sections provide detailed protocols for these synthetic strategies.

Experimental Protocols

Route 1: Condensation of Syringic Acid and 4-Guanidino-1-butanol Hydrochloride

This method involves the direct condensation of syringic acid with 4-guanidino-1-butanol hydrochloride, a simple and effective route for large-scale synthesis.[1]

Workflow:



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Caption: Condensation synthesis of **Leonurine**.

Protocol:

- Preparation of 4-Guanidino-1-butanol Hydrochloride: (This is a key intermediate that may need to be synthesized separately if not commercially available).
 - A detailed protocol for its synthesis from 4-aminobutanol is required but not fully detailed in the provided search results. A general approach involves the reaction of 4-aminobutanol



with a guanidinylating agent such as S-methylisothiourea sulfate.

- Condensation Reaction:
 - In a suitable reaction vessel, dissolve syringic acid and 4-guanidino-1-butanol hydrochloride in a 1:1 mixture of hexamethylphosphoramide (HMPT) and diethyl ether.
 - Add dicyclohexylcarbodiimide (DCC) to the solution to facilitate the condensation.
 - Stir the reaction mixture at room temperature. The reaction time can be up to 72 hours to achieve a high yield of over 80%.[2]
- Work-up and Purification:
 - After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
 - The filtrate containing **Leonurine** is then subjected to purification steps, which may include extraction, washing, and crystallization to obtain the final product.

Route 2: Multi-step Synthesis from 3,4,5-Trimethoxybenzoic Acid

This synthetic pathway involves a seven-step process to produce **Leonurine** hydrochloride with a reported overall yield of 11.67%.[2]

Workflow:



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Caption: Multi-step synthesis of **Leonurine** HCl.

Protocol:



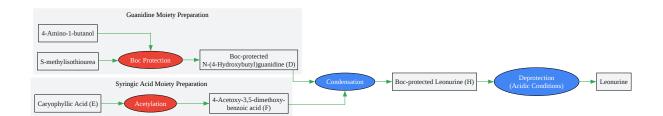
While the specific details of each of the seven steps are not exhaustively provided in the search results, the general transformation involves modifications of the starting benzoic acid derivative, introduction of the butylamine side chain, guanidinylation, and final conversion to the hydrochloride salt. Researchers interested in this route should consult the primary literature from Wang et al. (2022) for the detailed experimental procedures.[2]

Route 3: Synthesis Utilizing Boc-Protected Intermediates

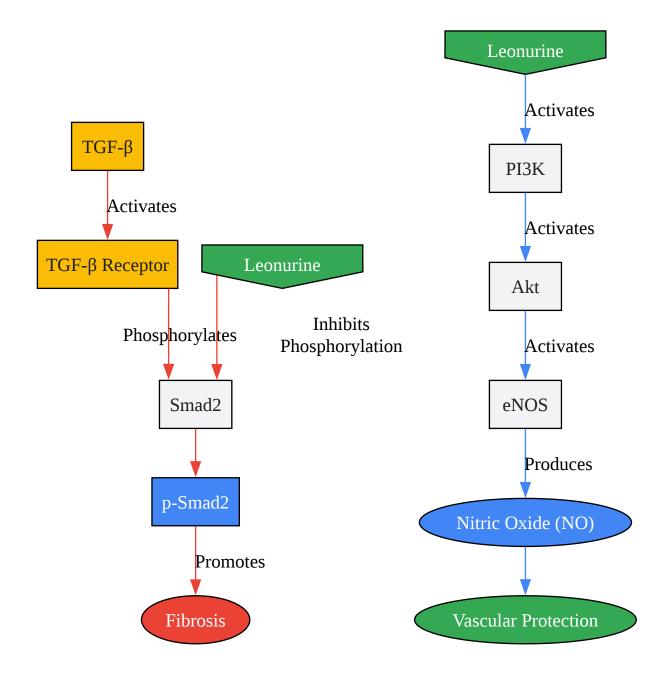
This optimized, multi-step synthesis utilizes Boc protection to achieve a high yield of **Leonurine**.[3][4]

Workflow:

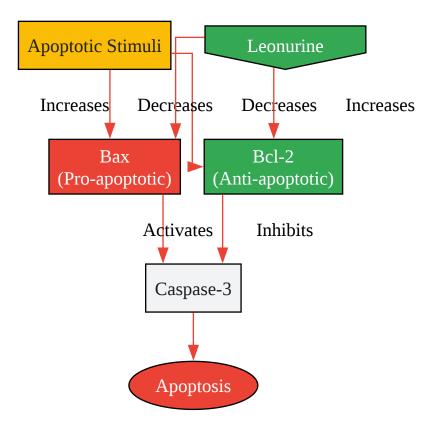












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